An In-depth Technical Guide to 3-Bromo-6-hydroxy-2-methylpyridine (CAS: 54923-31-8)
An In-depth Technical Guide to 3-Bromo-6-hydroxy-2-methylpyridine (CAS: 54923-31-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-hydroxy-2-methylpyridine, with the CAS number 54923-31-8, is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine core substituted with bromine, hydroxyl, and methyl groups, imparts a versatile reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its utility for researchers and professionals in drug discovery.
The strategic placement of the bromine atom at the 3-position allows for various cross-coupling reactions, enabling the introduction of diverse functionalities. The hydroxyl group at the 6-position, which exists in tautomeric equilibrium with its corresponding pyridone form, offers another site for chemical modification. This dual reactivity makes 3-Bromo-6-hydroxy-2-methylpyridine a sought-after precursor for creating libraries of novel compounds for biological screening. Notably, it is a key intermediate in the synthesis of compounds targeting neurological disorders.[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-6-hydroxy-2-methylpyridine is essential for its effective use in research and development. The following tables summarize its key identifiers and physical characteristics.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 54923-31-8[2][3][4] |
| Molecular Formula | C₆H₆BrNO[4] |
| Molecular Weight | 188.02 g/mol [4] |
| IUPAC Name | 5-bromo-6-methyl-1H-pyridin-2-one[2] |
| InChI | InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)[4][5] |
| InChI Key | UJHCRBDEJPQFIA-UHFFFAOYSA-N[4][5] |
| Canonical SMILES | CC1=C(C=CC(=O)N1)Br[5] |
| Synonyms | 5-Bromo-6-methyl-2(1H)-pyridinone, 5-Bromo-6-methylpyridin-2-ol, 3-Bromo-6-hydroxy-2-picoline[3] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Pale yellow crystalline solid[3] |
| Melting Point | 199-203 °C[3][4] |
| Tautomerism | Exists in equilibrium between the 6-hydroxypyridine and 6-pyridone forms. The pyridone form is generally favored in polar solvents.[6] |
Synthesis and Reactivity
The reactivity of 3-Bromo-6-hydroxy-2-methylpyridine is characterized by the distinct functionalities present on the pyridine ring. The bromine atom is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The hydroxyl group can undergo O-alkylation, O-acylation, or can be converted to other functional groups.
The tautomeric nature of the 6-hydroxypyridine moiety is a critical aspect of its reactivity. The equilibrium between the hydroxy and pyridone forms can be influenced by the solvent and reaction conditions, which in turn can affect the regioselectivity of subsequent reactions.
Applications in Drug Discovery and Organic Synthesis
3-Bromo-6-hydroxy-2-methylpyridine is a valuable intermediate in the development of new therapeutic agents. Its derivatives have been investigated for their potential in treating neurological disorders.[1][2] The ability to readily modify the core structure through reactions like Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.
In organic synthesis, it serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of multiple reaction sites allows for a stepwise and controlled elaboration of the molecular framework.
Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
While a specific protocol for 3-Bromo-6-hydroxy-2-methylpyridine was not found, the following is a representative procedure for a Suzuki-Miyaura coupling reaction with a similar bromo-substituted pyridine derivative, which can be adapted for the title compound. This protocol outlines the coupling of a bromopyridine with an arylboronic acid.
Objective: To synthesize an aryl-substituted methylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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5-bromo-2-methylpyridin-3-amine (as a representative bromopyridine)
-
Arylboronic acid (e.g., phenylboronic acid)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Potassium phosphate (K₃PO₄)
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1,4-Dioxane
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Water
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Schlenk flask
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Magnetic stirrer and stir bar
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Heating mantle with temperature control
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Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Solvent Addition: Add 1,4-dioxane to the flask. The reaction mixture is typically stirred at room temperature for a short period to ensure mixing.
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Base and Water Addition: Add an aqueous solution of potassium phosphate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Tautomerism of 3-Bromo-6-hydroxy-2-methylpyridine
The following diagram illustrates the tautomeric equilibrium between the 6-hydroxy-pyridine and the 6-pyridone forms of the title compound.
Caption: Tautomeric equilibrium of 3-Bromo-6-hydroxy-2-methylpyridine.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Experimental Workflow for Suzuki-Miyaura Coupling
The diagram below outlines the key steps in the experimental workflow for the Suzuki-Miyaura coupling reaction described in the protocol.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Safety Information
3-Bromo-6-hydroxy-2-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-6-hydroxy-2-methylpyridine is a versatile and valuable chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined reactivity, particularly its utility in cross-coupling reactions, makes it an important tool for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its properties and applications to aid researchers in their synthetic endeavors.
References
- 1. 3-Bromo-6-hydroxy-2-methylpyridine | 54923-31-8 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE | CAS: 54923-31-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]
- 6. wuxibiology.com [wuxibiology.com]
